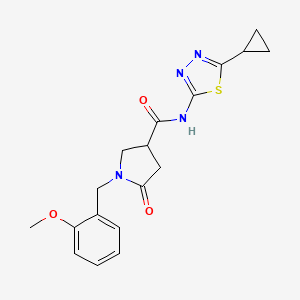![molecular formula C18H21N3O6S B11009048 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11009048.png)
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxypropyl group, an amino sulfonyl group, and a nitrobenzamide moiety. These functional groups contribute to the compound’s reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl and ethoxy groups can also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-FURAMIDE
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-(2-THIENYL)ACETAMIDE
Uniqueness
N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the nitro group, in particular, allows for various chemical transformations that are not possible with similar compounds lacking this group.
Properties
Molecular Formula |
C18H21N3O6S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H21N3O6S/c1-2-27-13-5-12-19-28(25,26)15-10-8-14(9-11-15)20-18(22)16-6-3-4-7-17(16)21(23)24/h3-4,6-11,19H,2,5,12-13H2,1H3,(H,20,22) |
InChI Key |
ZMHZRBLNNOYTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11008966.png)
![2-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide](/img/structure/B11008968.png)
![N-[2-(5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-yl)acetyl]-L-valine](/img/structure/B11008975.png)

![1-(2-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11008995.png)
![1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide](/img/structure/B11008996.png)
![Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B11009004.png)

![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-methylpropanamide](/img/structure/B11009019.png)
![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11009027.png)

![3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11009060.png)
![2-chloro-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B11009067.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11009078.png)
